2,4-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activities
Compounds with structural elements similar to the specified chemical have been synthesized and evaluated for their antioxidant activities. For example, novel N-substituted benzyl/phenyl carboxamides based on pyrazolo[4,3-c][1,2]benzothiazine ring systems were synthesized, with several compounds showing moderate to significant radical scavenging activity. These findings suggest potential applications in designing molecules with antioxidant properties (Matloob Ahmad et al., 2012).
Antitumor Activity
Some derivatives, particularly those incorporating imidazole and triazeno groups, have been investigated for their antitumor activities. The studies highlight the potential of these compounds in cancer chemotherapy, with specific compounds showing activity against malignant melanoma, Hodgkin’s disease, and various sarcomas (M. Iradyan et al., 2001).
Methodological Advances in Heterocyclic Chemistry
Research has also focused on developing new methods for synthesizing heterocyclic compounds, including thiazoles and oxazoles. These methodological advances enable the exploration of novel compounds with potential biological activities, providing a foundation for future drug development (Philip Cornwall et al., 1987).
Synthesis and Evaluation of Derivatives for Bioactivities
Derivatives of thiazoles and related heterocycles have been synthesized and evaluated for various bioactivities, including antibacterial and anticancer effects. This research underscores the importance of structural modifications to achieve desired biological outcomes, with certain compounds showing promising results against bacterial strains and cancer cell lines (A. Fadda et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Similar compounds such as voreloxin, an analog of thiazole, binds to dna and interacts with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, indole derivatives have been found to affect pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Similar compounds have been found to have significant analgesic and anti-inflammatory activities .
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-16(24-11(2)18-10)17(23)19-13-7-5-4-6-12(13)14-8-9-15(22)21(3)20-14/h4-9H,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKPMNUEFFWQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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